Reproducible 2D perovskite synthesis requires strict stoichiometric control, often compromised by volatile free-base amines. 1,4-Diaminobutane Dihydrobromide solves this with a thermally stable (>300°C) crystalline precursor.
Compatible with high-temperature annealing workflows; simplifies procurement for optoelectronic R&D.
1,4-Diaminobutane Dihydrobromide is the dihydrobromide salt form of the C4 linear diamine, putrescine. It functions as a stable, non-volatile, crystalline solid precursor that provides the 1,4-diammoniumbutane (DAB) cation. This cation is primarily utilized as a short, rigid organic spacer or templating agent in the synthesis of hybrid organic-inorganic materials, most notably in the formation of two-dimensional (2D) and quasi-2D perovskite structures for optoelectronic applications.
Substitution of 1,4-Diaminobutane Dihydrobromide with seemingly similar compounds introduces critical process and performance failures. The free base, 1,4-diaminobutane (putrescine), is a volatile and hygroscopic liquid with significant handling and safety challenges, making it unsuitable for processes requiring high thermal stability or precise stoichiometric control. [1] Replacing the dihydrobromide with the dihydrochloride salt is not a simple counter-ion swap; the halide is an active component in perovskite synthesis, directly incorporating into the crystal lattice and fundamentally altering the material's optical bandgap and electronic properties. [2] Furthermore, substituting with longer-chain diamine analogs, such as 1,6-diaminohexane, changes the fundamental interlayer spacing of the resulting 2D material, which directly modifies quantum confinement effects and resulting optoelectronic characteristics. [3]
As a crystalline salt, 1,4-Diaminobutane Dihydrobromide offers a significantly wider thermal processing window compared to its free base form, 1,4-diaminobutane (putrescine). The salt form remains stable at temperatures exceeding 300 °C, whereas the free base is a volatile liquid with a boiling point of approximately 159 °C. [REFS-1, REFS-2]
| Evidence Dimension | Thermal Stability (Decomposition/Boiling Point) |
| Target Compound Data | Decomposition onset > 300 °C (as a stable salt) |
| Comparator Or Baseline | 1,4-Diaminobutane (free base): Boiling Point ≈ 159 °C |
| Quantified Difference | >140 °C expanded thermal budget for processing |
| Conditions | Standard atmospheric pressure. Data from Thermogravimetric Analysis (TGA) for salts and standard physical property measurements. |
This thermal stability is essential for high-temperature solution processing and film annealing steps required for crystallizing high-quality material layers without precursor degradation or stoichiometric imbalance.
The C4 alkyl chain of the 1,4-diaminobutane cation establishes a fixed interlayer spacing in layered (2D) perovskite structures. Direct crystallographic comparison shows that substituting with a longer C6 analog, 1,6-diaminohexane, increases this spacing by approximately 2.8 Å. This makes the C4 length a non-negotiable design parameter for achieving specific quantum confinement effects. [1]
| Evidence Dimension | Interlayer Spacing in (diamine)PbI4 Perovskite |
| Target Compound Data | For [NH3(CH2)4NH3]PbI4: ~13.5 Å |
| Comparator Or Baseline | For [NH3(CH2)6NH3]PbI4: ~16.3 Å |
| Quantified Difference | ~2.8 Å increase in spacing with C6 analog |
| Conditions | Single-crystal X-ray diffraction analysis of the resulting layered perovskite materials. |
It provides a fixed, reproducible structural parameter for tuning the excitonic and photophysical properties of 2D materials, which is lost when using different length spacers.
The use of the dihydrobromide salt is critical for synthesizing bromide-based perovskites, which exhibit significantly wider optical bandgaps than their iodide-based counterparts. For layered perovskites, shifting from an iodide (I⁻) to a bromide (Br⁻) inorganic lattice typically increases the bandgap by over 0.7 eV, moving the material's absorption and emission from the visible (green/orange) into the blue or near-UV spectrum. [REFS-1, REFS-2]
| Evidence Dimension | Optical Bandgap (Eg) of Resulting Perovskite |
| Target Compound Data | For (A)PbBr4 systems: Eg ≈ 2.9 - 3.1 eV |
| Comparator Or Baseline | For (A)PbI4 systems: Eg ≈ 2.2 - 2.4 eV |
| Quantified Difference | ~0.7 eV or greater increase in bandgap |
| Conditions | Optical absorption spectroscopy (Tauc plot) of thin films or single crystals of the corresponding 2D perovskite. |
This compound is a required precursor for fabricating blue-emitting or wide-bandgap semiconducting components, a capability unattainable with the corresponding diiodide salt.
This compound is the correct choice for synthesizing wide-bandgap 2D lead bromide perovskites. The bromide halide is essential for achieving the high bandgap energy required for blue photoluminescence, while the C4 diammonium cation provides the specific interlayer spacing needed for strong quantum confinement and efficient emission. [1]
Used in small quantities with 3D perovskite precursors, 1,4-Diaminobutane Dihydrobromide can form a stable, wide-bandgap 2D perovskite layer at grain boundaries or surfaces. Its high thermal stability ensures it withstands the annealing temperatures used for the bulk 3D layer, improving the overall device's moisture resistance and efficiency. [2]
The compound's excellent thermal stability (decomposing >300 °C) makes it ideal for fabrication routes that rely on high-temperature annealing (e.g., >150 °C) to achieve large grain sizes and high crystallinity in the final perovskite film. This is a significant advantage over volatile free-base amines or less stable organic salts. [3]